mCMY020: A Technical Guide to its Mechanism of Action in the Hippo Pathway
mCMY020: A Technical Guide to its Mechanism of Action in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key factor in the development and progression of various cancers, where the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog TAZ, are often overactive.[2][3] This hyperactivity leads to the transcription of genes that promote cell proliferation, metastasis, and chemoresistance.[4][5] The interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors is essential for this oncogenic activity, making the YAP/TAZ-TEAD complex a prime target for therapeutic intervention.
This technical guide provides an in-depth overview of mCMY020, a novel covalent inhibitor of TEAD, and its mechanism of action within the Hippo pathway.
Core Mechanism of Action of mCMY020
mCMY020 is a potent and selective covalent inhibitor of all four TEAD paralogs (TEAD1-4). Its primary mechanism involves targeting a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This pocket is crucial for the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ.
By covalently binding to this site, mCMY020 allosterically disrupts the YAP-TEAD protein-protein interface, thereby inhibiting YAP/TAZ-driven transcription of pro-proliferative and anti-apoptotic genes. This targeted inhibition leads to a selective reduction in the proliferation of cancer cells that are dependent on the Hippo pathway dysregulation, particularly those with mutations in upstream components like NF2.
Quantitative Data
The following tables summarize the key quantitative data for mCMY020 from in vitro and cell-based assays as reported by Nutsch et al. (2023).
Table 1: In Vitro and Cellular Activity of mCMY020
| Assay | System | Endpoint | Value |
| TEAD Luciferase Reporter | HEK293T cells | IC50 | 162.1 nM |
| Gal4-TEAD4 Luciferase | HEK293T cells | % Inhibition (at 20 µM) | 96% |
| TEAD4 Palmitoylation (in vitro) | Recombinant TEAD4 | IC50 | 91.9 nM |
| TEAD4 Palmitoylation (cellular) | HEK293T cells | IC50 | 190 nM |
Table 2: Anti-proliferative Activity of mCMY020 in Hippo-deficient Cancer Cell Lines
| Cell Line | Cancer Type | NF2 Status | IC50 |
| NCI-H226 | Malignant Mesothelioma | Deficient | 261.3 nM |
| NCI-H2052 | Malignant Mesothelioma | Heterozygous mutant | 228.7 nM |
| NCI-H2452 | Malignant Mesothelioma | Wildtype | > 10 µM |
| IMR32 | Neuroblastoma | NF2 independent | > 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described in Nutsch et al. (2023).
Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction
This assay is designed to identify inhibitors of the YAP-TEAD protein-protein interaction.
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Reagents:
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TEAD4-YBD (YAP binding domain) protein.
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TMR-YAP peptide (a tetramethylrhodamine-labeled peptide mimicking the omega loop of YAP).
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Assay buffer (e.g., PBS with 0.01% Triton X-100).
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Test compounds (e.g., mCMY020).
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Procedure:
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A solution of TEAD4-YBD and TMR-YAP peptide is prepared in the assay buffer at concentrations optimized for a stable FP signal.
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The test compound is added to this mixture at various concentrations.
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The reaction is incubated at room temperature to allow for binding to reach equilibrium.
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The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
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A decrease in the FP signal indicates that the test compound is disrupting the interaction between TEAD4-YBD and the TMR-YAP peptide.
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Cell-Based TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit TEAD palmitoylation within a cellular context.
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Reagents:
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HEK293T cells.
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FLAG-TEAD4 expression vector.
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Alkyne-palmitate probe.
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Test compound (mCMY020).
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Click chemistry reagents (e.g., rhodamine-azide).
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Procedure:
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HEK293T cells are transiently transfected with a FLAG-TEAD4 expression vector.
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The cells are then treated with the test compound (mCMY020) at various concentrations.
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The alkyne-palmitate probe is added to the cell culture medium and incubated to allow for its incorporation into TEAD4.
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Cells are lysed, and FLAG-TEAD4 is immunoprecipitated.
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The incorporated alkyne-palmitate is then labeled with a fluorescent azide (e.g., rhodamine-azide) via a click chemistry reaction.
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The labeled TEAD4 is visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity indicates inhibition of palmitoylation.
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TEAD-Luciferase Reporter Assay
This assay measures the effect of a compound on TEAD transcriptional activity.
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Reagents:
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HEK293T cells.
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A luciferase reporter plasmid driven by a TEAD-responsive promoter.
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A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
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Test compound (mCMY020).
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Procedure:
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HEK293T cells are co-transfected with the TEAD-luciferase reporter and the control reporter plasmids.
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The transfected cells are treated with the test compound at various concentrations.
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After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
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The TEAD-driven luciferase signal is normalized to the control luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.
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Cell Viability Assay
This assay determines the effect of a compound on cell proliferation.
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Reagents:
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Cancer cell lines (e.g., NCI-H226, NCI-H2052).
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Cell culture medium and supplements.
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Test compound (mCMY020).
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A viability reagent (e.g., CellTiter-Glo).
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere.
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The cells are then treated with the test compound at a range of concentrations.
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The plates are incubated for a period of time (e.g., 5 days).
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The cell viability reagent is added to each well, and the luminescence (proportional to ATP content and thus cell number) is measured with a plate reader.
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The IC50 value is calculated from the dose-response curve.
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Preclinical In Vivo Studies
As of the latest available data, specific in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for mCMY020 have not been published in peer-reviewed literature. However, preclinical studies of other covalent and non-covalent TEAD inhibitors in xenograft models provide a framework for the anticipated in vivo activity of mCMY020.
Typically, TEAD inhibitors are evaluated in vivo using xenograft models where human cancer cells with known Hippo pathway alterations (e.g., NF2-deficient NCI-H226 cells) are implanted into immunocompromised mice. Efficacy is assessed by measuring tumor growth inhibition over time following oral or intravenous administration of the compound. Pharmacodynamic studies often involve analyzing tumor tissue for the modulation of YAP/TAZ-TEAD target gene expression (e.g., CTGF, CYR61) to confirm target engagement in vivo.
For example, a novel YAP/pan-TEAD inhibitor from Merck demonstrated significant tumor regression in an NCI-H226 xenograft model with once-daily oral dosing. Similarly, another orally administered TEAD inhibitor was shown to effectively suppress tumor growth in a xenograft model with an NF2 alteration. These studies suggest that potent and selective TEAD inhibitors like mCMY020 have a strong potential for in vivo anti-tumor activity in Hippo-driven cancer models.
Conclusion
mCMY020 represents a promising therapeutic candidate that targets the core of the Hippo pathway's oncogenic output. Its covalent mechanism of action, which allosterically inhibits the YAP/TAZ-TEAD interaction by targeting the TEAD palmitoylation pocket, provides a novel strategy for treating cancers with a dysregulated Hippo pathway. The potent in vitro and cell-based activity of mCMY020, particularly in Hippo-deficient cancer cell lines, underscores its potential as a targeted therapy. Further preclinical in vivo studies will be crucial to fully elucidate its therapeutic window and efficacy in relevant cancer models.
